

Physical and chemical properties of 2-Hydroxy-4,6-dimethylbenzaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Hydroxy-4,6-dimethylbenzaldehyde
Cat. No.:	B2373390

[Get Quote](#)

An In-Depth Technical Guide to **2-Hydroxy-4,6-dimethylbenzaldehyde**

Authored by a Senior Application Scientist

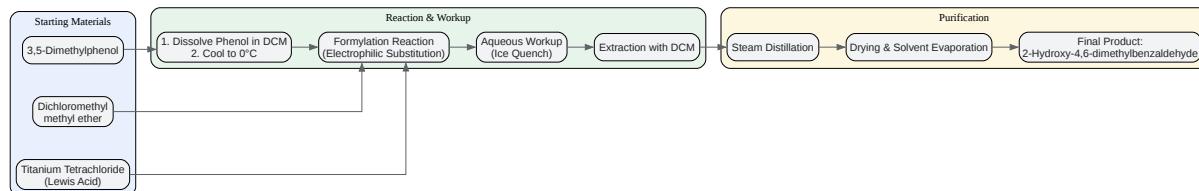
This guide provides a comprehensive technical overview of **2-Hydroxy-4,6-dimethylbenzaldehyde** (CAS No. 1666-02-0), a key aromatic aldehyde intermediate.

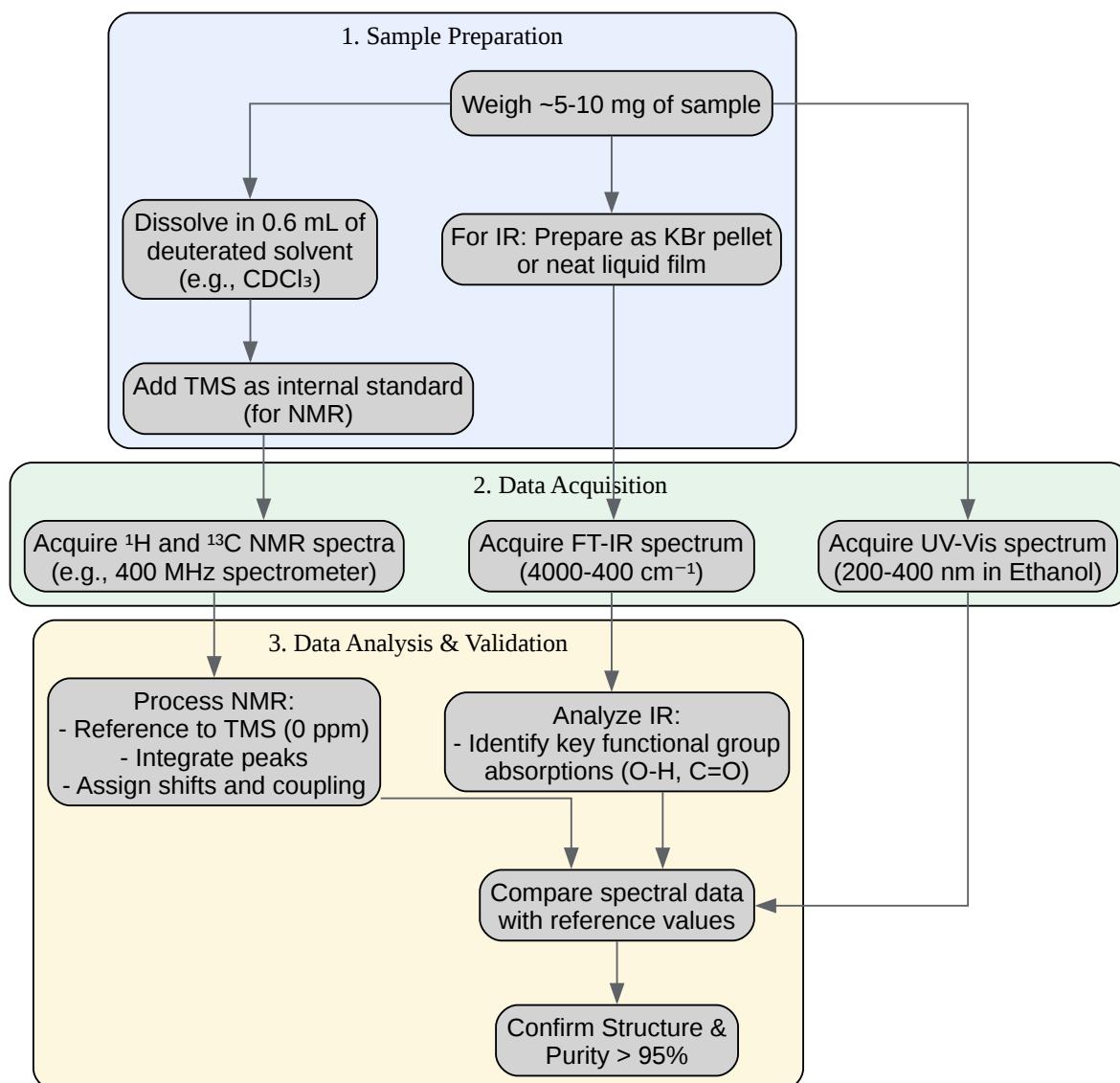
Designed for researchers, chemists, and professionals in drug development, this document delves into the core physicochemical properties, spectroscopic profile, synthesis, and reactivity of this compound. The information herein is synthesized to provide not just data, but also the scientific rationale behind the characterization and application of this versatile molecule.

Core Molecular Profile and Physicochemical Properties

2-Hydroxy-4,6-dimethylbenzaldehyde is a substituted aromatic aldehyde, a derivative of both benzaldehyde and phenol. The presence of the hydroxyl and aldehyde groups ortho to each other, along with the two methyl groups on the aromatic ring, imparts a unique set of properties that make it a valuable starting material in organic synthesis. The intramolecular hydrogen bond between the phenolic hydroxyl group and the aldehyde's carbonyl oxygen is a defining feature, influencing its physical properties and spectroscopic behavior.

A summary of its key identifiers and physical properties is presented below for quick reference.


Property	Value	Source(s)
IUPAC Name	2-hydroxy-4,6-dimethylbenzaldehyde	[1] [2]
Synonyms	4,6-Dimethyl-2-hydroxybenzaldehyde, 2,4-dimethyl-6-hydroxybenzaldehyde	[2]
CAS Number	1666-02-0	[1] [3] [4] [5]
Molecular Formula	C ₉ H ₁₀ O ₂	[2] [3]
Molecular Weight	150.17 g/mol	[1] [2] [3]
Appearance	Solid	[1]
Melting Point	50 °C	[5]
Boiling Point	140 °C at 29 Torr	[5]
Solubility	Very slightly soluble in water (0.74 g/L at 25 °C)	[5]


Synthesis and Chemical Reactivity

Synthetic Pathway: Ortho-Formylation of 3,5-Dimethylphenol

A common and effective method for synthesizing **2-Hydroxy-4,6-dimethylbenzaldehyde** is through the ortho-formylation of 3,5-dimethylphenol. The causality behind this choice of starting material is the directing effect of the hydroxyl group and the steric influence of the two methyl groups, which favor the introduction of the formyl group at the C2 position. One established method involves a reaction with titanium tetrachloride and dichloromethyl methyl ether.[\[6\]](#)

The workflow for this synthesis is outlined below. The titanium tetrachloride acts as a Lewis acid, activating the substrate for electrophilic aromatic substitution by the dichloromethyl methyl ether, which serves as the formyl group precursor.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Hydroxy-4,6-dimethylbenzaldehyde | 1666-02-0 [sigmaaldrich.com]
- 2. 2-Hydroxy-4,6-dimethylbenzaldehyde | C9H10O2 | CID 591070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. buildingblock.bocsci.com [buildingblock.bocsci.com]
- 4. 2-Hydroxy-4,6-dimethylbenzaldehyde | CAS#:1666-02-0 | Chemsoc [chemsoc.com]
- 5. CAS # 1666-02-0, 2-Hydroxy-4,6-dimethylbenzaldehyde, 4,6-Dimethyl-2-hydroxybenzaldehyde, 4,6-Dimethylsalicylaldehyde, 6-Hydroxy-2,4-dimethylbenzaldehyde - chemBlink [chemblink.com]
- 6. prepchem.com [prepchem.com]
- To cite this document: BenchChem. [Physical and chemical properties of 2-Hydroxy-4,6-dimethylbenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2373390#physical-and-chemical-properties-of-2-hydroxy-4,6-dimethylbenzaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com